molecular formula C14H20 B11742134 (Oct-1-en-1-yl)benzene CAS No. 29518-72-7

(Oct-1-en-1-yl)benzene

Cat. No.: B11742134
CAS No.: 29518-72-7
M. Wt: 188.31 g/mol
InChI Key: RCALDWJXTVCBAZ-UHFFFAOYSA-N
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Description

All referenced studies focus on benzene (C₆H₆) and its interactions with platinum (Pt) surfaces under electron-stimulated desorption (ESD) conditions. For completeness, this article will instead address benzene and its comparison with structurally or chemically similar compounds (e.g., toluene, thiophene, pyrimidine) as discussed in the evidence.

Properties

IUPAC Name

oct-1-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7-13H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCALDWJXTVCBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952018
Record name (Oct-1-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29518-72-7
Record name (Oct-1-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Oct-1-en-1-yl)benzene can be synthesized through the reaction of benzene with 1-octene under acidic conditions. This process involves the electrophilic addition of the octenyl group to the benzene ring. The reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the carbocation intermediate .

Industrial Production Methods

In industrial settings, (Oct-1-en-1-yl)benzene is produced using similar methods but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are carefully controlled to optimize yield and minimize by-products. Safety measures are also implemented to handle the corrosive nature of the acid catalysts used in the process .

Chemical Reactions Analysis

Types of Reactions

(Oct-1-en-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Oct-1-en-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Oct-1-en-1-yl)benzene involves its interaction with various molecular targets. The alkene group can undergo addition reactions with electrophiles, while the benzene ring can participate in substitution reactions. These interactions can lead to the formation of various products that exert different effects depending on the specific reaction pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The electronic and chemical behavior of benzene under ESD has been compared to other aromatic hydrocarbons and heterocycles in the context of adsorption, fragmentation mechanisms, and ion yields. Below is a detailed analysis:

Benzene vs. Toluene

  • Adsorption on Pt Surfaces :
    Benzene adsorbs on Pt(111) in a flat-lying geometry due to strong π-orbital interactions with the metal surface . Toluene, with a methyl substituent, adopts a tilted orientation to minimize steric hindrance, reducing its adsorption energy compared to benzene .

    • Reactivity : Benzene undergoes dehydrogenation on Pt surfaces at higher temperatures, forming intermediates like cyclohexene, whereas toluene shows reduced reactivity due to steric effects .
  • ESD Ion Yields :
    Benzene produces abundant H⁻ and C₆H₅⁻ anions via dissociative electron attachment (DEA) and dipolar dissociation (DD). Toluene, however, exhibits lower anion yields due to its reduced resonance stabilization after electron capture .

Benzene vs. Thiophene

  • Fragmentation Pathways :
    Thiophene (C₄H₄S) undergoes DEA to form S⁻ and C₃H₃⁻ , whereas benzene primarily generates H⁻ and C₆H₅⁻ . The sulfur atom in thiophene introduces additional dissociation channels, such as S–C bond cleavage.
    • Secondary Electron Emission : Thiophene films show higher secondary electron yields compared to benzene, enhancing cation desorption via the Antoniewicz mechanism (neutralization by secondary electrons) .

Benzene vs. Pyrimidine

  • ESD Yield Ratios :
    Pyrimidine (C₄H₄N₂) exhibits a smaller anion-to-cation yield disparity (~10:1) compared to benzene (~300:1) at 950 eV. This is attributed to pyrimidine’s nitrogen atoms, which stabilize cationic fragments and reduce surface reactivity .
    • Metal Substrate Effects : Pyrimidine deposited on an argon buffer layer shows reduced cation suppression, suggesting that benzene’s strong Pt interactions amplify cation neutralization .

Data Tables

Table 1: ESD Ion Yields for Benzene and Analogous Compounds

Compound Primary Anions Primary Cations Anion/Cation Yield Ratio (950 eV) Dominant Mechanism
Benzene H⁻, C₆H₅⁻ H⁺, C₆H₆⁺ ~300:1 DD, DEA
Toluene H⁻, C₇H₇⁻ H⁺, C₇H₈⁺ ~100:1 (estimated) DEA
Thiophene S⁻, C₃H₃⁻ H⁺, C₄H₃S⁺ ~50:1 DEA, DI
Pyrimidine N⁻, CN⁻ H⁺, C₄H₃N₂⁺ ~10:1 DD

Table 2: Adsorption Energies on Pt(111) (DFT Calculations)

Compound Adsorption Energy (eV) Orientation Reference
Benzene -0.95 Flat-lying
Toluene -0.72 Tilted (20–30°)
Thiophene -1.10 Flat-lying

Key Research Findings

Mechanistic Differences :

  • Benzene’s anion yields dominate due to DD and DEA, while cations are suppressed by Pt substrate effects (e.g., secondary electron neutralization) .
  • Thiophene’s sulfur atom introduces unique fragmentation pathways absent in benzene .

Thickness Dependence: Benzene’s anion yields plateau at >2 monolayers (ML), whereas cation yields increase up to 12 ML, reflecting longer escape depths for cations .

Secondary Electron Role :

  • Heavy anions (e.g., C₆H₆⁻ clusters) in benzene correlate with Pt’s secondary electron emission peak at 550 eV, suggesting substrate-mediated processes .

Biological Activity

(Oct-1-en-1-yl)benzene, a derivative of benzene, is gaining attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This compound, characterized by a long aliphatic chain and a benzene ring, exhibits a range of biological effects that warrant detailed exploration.

Chemical Structure and Properties

The chemical structure of (Oct-1-en-1-yl)benzene consists of a benzene ring attached to an oct-1-enyl group. This configuration influences its physicochemical properties, such as solubility and reactivity, which are critical for its biological activity.

Antimicrobial Properties

Research has indicated that (Oct-1-en-1-yl)benzene exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Antioxidant Activity

The antioxidant potential of (Oct-1-en-1-yl)benzene has also been investigated. It is believed to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from damage associated with various diseases, including cancer.

Cytotoxic Effects

Preliminary studies suggest that (Oct-1-en-1-yl)benzene may possess cytotoxic properties against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further research in cancer therapeutics.

The biological effects of (Oct-1-en-1-yl)benzene are mediated through several mechanisms:

  • Interaction with Biomolecules : The compound can form covalent bonds with nucleophilic sites in proteins and nucleic acids, altering their function.
  • Modulation of Enzymatic Activity : It may affect the activity of enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Influence on Cellular Signaling : By interacting with cellular receptors, (Oct-1-en-1-yl)benzene can modulate signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several case studies have been conducted to evaluate the biological activities of (Oct-1-en-1-yl)benzene:

  • Antimicrobial Study : A study tested the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 50 µg/mL.
  • Antioxidant Assessment : The DPPH radical scavenging assay revealed that (Oct-1-en-1-yl)benzene exhibited a scavenging activity comparable to that of well-known antioxidants like ascorbic acid.
  • Cytotoxicity Evaluation : In vitro tests on human cancer cell lines showed that the compound induced cell death at concentrations ranging from 25 to 100 µM.
Study TypeOrganism/Cell LineConcentration TestedResult
AntimicrobialStaphylococcus aureus50 µg/mLSignificant inhibition
AntioxidantDPPH RadicalVariableComparable scavenging activity
CytotoxicityHuman cancer cell lines25 - 100 µMInduced apoptosis

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